molecular formula C29H23NO8 B12459012 4-[({4-Oxo-4-[(4-phenoxyphenyl)amino]butanoyl}oxy)acetyl]phenyl furan-2-carboxylate

4-[({4-Oxo-4-[(4-phenoxyphenyl)amino]butanoyl}oxy)acetyl]phenyl furan-2-carboxylate

Cat. No.: B12459012
M. Wt: 513.5 g/mol
InChI Key: KKLVJOGEONYURQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[2-({3-[(4-Phenoxyphenyl)carbamoyl]propanoate}oxy)acetyl]phenyl furan-2-carboxylate is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes phenoxyphenyl, carbamoyl, and furan-2-carboxylate groups. These functional groups contribute to its reactivity and potential utility in research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-({3-[(4-Phenoxyphenyl)carbamoyl]propanoate}oxy)acetyl]phenyl furan-2-carboxylate typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of 4-phenoxyphenyl isocyanate, which is then reacted with 3-aminopropanoic acid to form the carbamoyl intermediate. This intermediate is further reacted with acetic anhydride and furan-2-carboxylic acid under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) are commonly used to monitor the reaction progress and ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

4-[2-({3-[(4-Phenoxyphenyl)carbamoyl]propanoate}oxy)acetyl]phenyl furan-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the phenoxy or furan rings, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer or inflammation.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 4-[2-({3-[(4-Phenoxyphenyl)carbamoyl]propanoate}oxy)acetyl]phenyl furan-2-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-Phenoxyphenyl isocyanate
  • 3-Aminopropanoic acid
  • Furan-2-carboxylic acid

Uniqueness

4-[2-({3-[(4-Phenoxyphenyl)carbamoyl]propanoate}oxy)acetyl]phenyl furan-2-carboxylate is unique due to its combination of functional groups, which confer distinct reactivity and potential applications

Properties

Molecular Formula

C29H23NO8

Molecular Weight

513.5 g/mol

IUPAC Name

[4-[2-[4-oxo-4-(4-phenoxyanilino)butanoyl]oxyacetyl]phenyl] furan-2-carboxylate

InChI

InChI=1S/C29H23NO8/c31-25(20-8-12-24(13-9-20)38-29(34)26-7-4-18-35-26)19-36-28(33)17-16-27(32)30-21-10-14-23(15-11-21)37-22-5-2-1-3-6-22/h1-15,18H,16-17,19H2,(H,30,32)

InChI Key

KKLVJOGEONYURQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=C(C=C2)NC(=O)CCC(=O)OCC(=O)C3=CC=C(C=C3)OC(=O)C4=CC=CO4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.